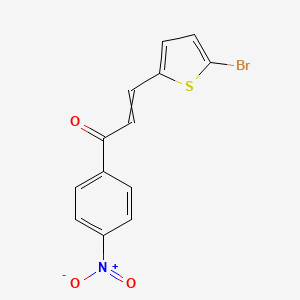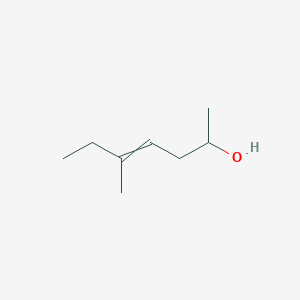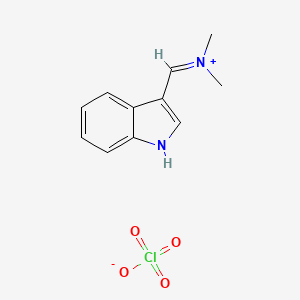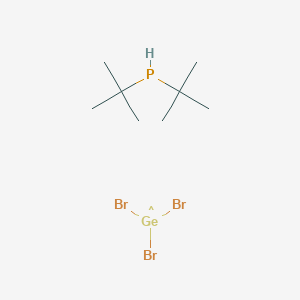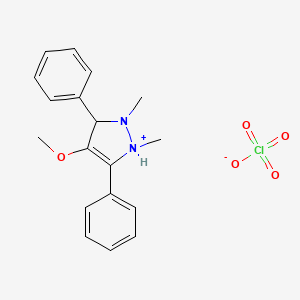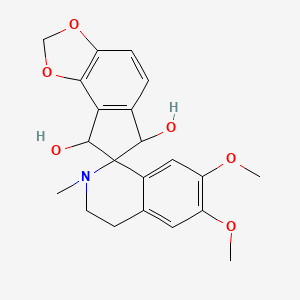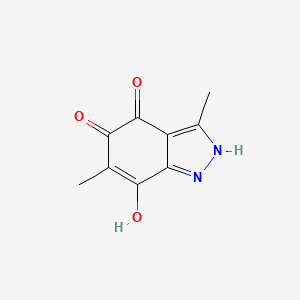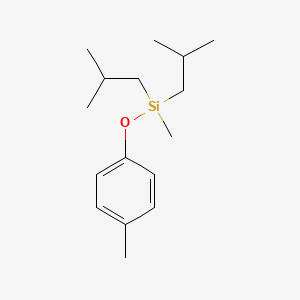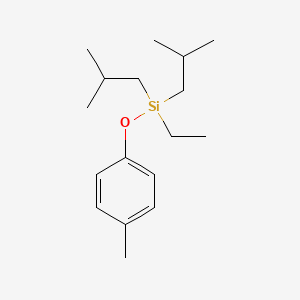
Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane is an organosilicon compound characterized by its unique structure, which includes an ethyl group, a 4-methylphenoxy group, and two 2-methylpropyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane typically involves the reaction of 4-methylphenol with ethyltrichlorosilane in the presence of a base, followed by the addition of 2-methylpropylmagnesium bromide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.
Substitution: The phenoxy and alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with silicon-hydrogen bonds.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds are crucial for its reactivity and stability in various chemical environments. The compound can interact with molecular targets through these bonds, influencing pathways related to material properties and biological activity.
Comparación Con Compuestos Similares
Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane can be compared with other organosilicon compounds such as:
Trimethylsilyl compounds: These compounds have three methyl groups attached to silicon and are commonly used in organic synthesis.
Phenylsilanes: Compounds with phenyl groups attached to silicon, known for their stability and reactivity.
Alkoxysilanes: Compounds with alkoxy groups attached to silicon, widely used in the production of siloxane polymers.
This compound is unique due to its combination of phenoxy and alkyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
59280-42-1 |
|---|---|
Fórmula molecular |
C17H30OSi |
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
ethyl-(4-methylphenoxy)-bis(2-methylpropyl)silane |
InChI |
InChI=1S/C17H30OSi/c1-7-19(12-14(2)3,13-15(4)5)18-17-10-8-16(6)9-11-17/h8-11,14-15H,7,12-13H2,1-6H3 |
Clave InChI |
JXSBDVRAYOAXNN-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC(C)C)(CC(C)C)OC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


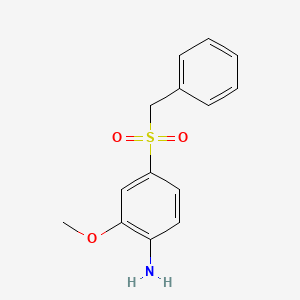
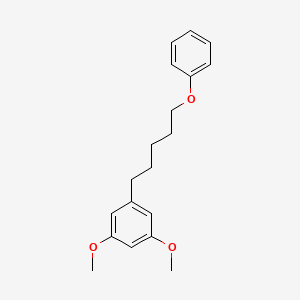
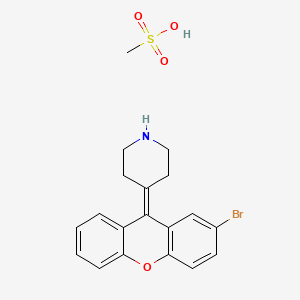
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

